molecular formula C9H9I B3118848 2-Iodo-2,3-dihydro-1H-indene CAS No. 24329-96-2

2-Iodo-2,3-dihydro-1H-indene

Cat. No.: B3118848
CAS No.: 24329-96-2
M. Wt: 244.07 g/mol
InChI Key: YNZOPWLGUDGAGY-UHFFFAOYSA-N
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Description

“2-Iodo-2,3-dihydro-1H-indene” is a chemical compound used for research and development . It is also known as "2-iodoindane" .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-indene derivatives has been reported in various studies . For instance, a study reported the synthesis of 2,3-dihydro-1H-indene derivatives from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields . Another study reported the synthesis of 2,3-dihydro-1H-indene derivatives through a redox reaction .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1H-Inden-2-amine, 2,3-dihydro- .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-indene derivatives have been studied . For instance, a study reported the use of 2,3-dihydro-1H-indene derivatives as reagents for the preparation of imidazole-based carboxylic acid derivatives with anticonvulsant activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-indene derivatives have been reported . For instance, a study reported the density, melting point, and boiling point of a similar compound, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Indene Derivatives : 2-Iodo-2,3-dihydro-1H-indene derivatives are synthesized through electrophilic cyclization, utilizing iodonium-promoted carbocyclization processes. This technique successfully converts various substituted ethynylmalonates to cyclized products, which can then be used in subsequent chemical reactions (Khan & Wirth, 2009).

  • Molecular Structure and Vibrational Study : Research on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives, such as 1H-indene-1,3(2H)-dione, provides insights into their geometry and vibrational modes. This knowledge is crucial for understanding their chemical reactivity and properties (Prasad et al., 2010).

  • Crystal Structures and Halogen Bonding : The study of the crystal structures of indene derivatives reveals significant halogen bonding interactions. For example, the crystal structures of 2,3-diiodo-1H-inden-1-one and 1-ethoxy-2,3-diiodo-1H-indene are characterized by extensive halogen bonding, which influences their chemical and physical properties (Hettstedt et al., 2016).

Future Directions

The future directions of research involving 2,3-dihydro-1H-indene derivatives are promising. For instance, a study reported the design, synthesis, and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency . Another study highlighted the versatility of indane-1,3-dione, a similar structure, in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Properties

IUPAC Name

2-iodo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZOPWLGUDGAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24329-96-2
Record name 2-iodo-2,3-dihydro-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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